molecular formula C14H12N2O2 B13677423 Ethyl 3H-Benzo[e]indazole-1-carboxylate

Ethyl 3H-Benzo[e]indazole-1-carboxylate

Cat. No.: B13677423
M. Wt: 240.26 g/mol
InChI Key: KUTNFWYUUSODBG-UHFFFAOYSA-N
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Description

Ethyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3H-Benzo[e]indazole-1-carboxylate typically involves the cyclization of ortho-aminobenzamides or ortho-aminobenzacetates. One common method includes the use of diazotization reagents to convert these precursors into the desired indazole derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3H-Benzo[e]indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3H-Benzo[e]indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3H-Benzo[e]indazole-1-carboxylate can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 3H-benzo[e]indazole-1-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10-6-4-3-5-9(10)7-8-11(12)15-16-13/h3-8H,2H2,1H3,(H,15,16)

InChI Key

KUTNFWYUUSODBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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